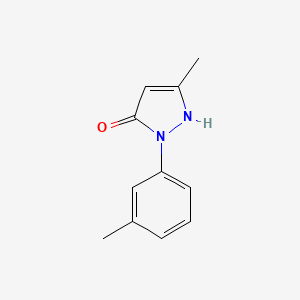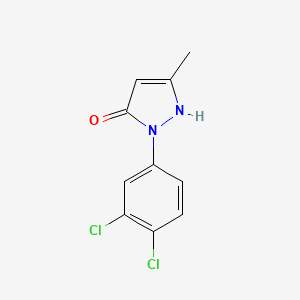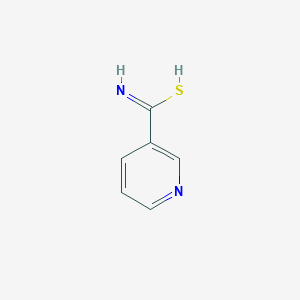
pyridine-3-carboximidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “pyridine-3-carboximidothioic acid” is known as trimethylsulfoxonium iodide. This compound is a sulfoxonium salt and is used primarily in organic synthesis. It is known for its role in generating dimethyloxosulfonium methylide, which is a useful reagent in the preparation of epoxides .
準備方法
Trimethylsulfoxonium iodide can be synthesized through the reaction of dimethyl sulfoxide with iodomethane. The reaction proceeds as follows:
(CH3)2SO+CH3I→(CH3)3SO+I−
This reaction typically occurs under mild conditions and results in the formation of trimethylsulfoxonium iodide .
化学反応の分析
Trimethylsulfoxonium iodide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions.
Formation of Dimethyloxosulfonium Methylide: When reacted with sodium hydride, trimethylsulfoxonium iodide forms dimethyloxosulfonium methylide, which is used as a methylene-transfer reagent in the preparation of epoxides.
科学的研究の応用
Trimethylsulfoxonium iodide has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly epoxides.
Chemical Biology: It is used in the study of biological processes that involve sulfoxonium compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals and other bioactive compounds.
Industrial Applications: It is used in the production of various chemicals and materials.
作用機序
The primary mechanism of action of trimethylsulfoxonium iodide involves its conversion to dimethyloxosulfonium methylide. This conversion occurs through the reaction with a strong base, such as sodium hydride. The resulting dimethyloxosulfonium methylide acts as a methylene-transfer reagent, facilitating the formation of epoxides and other compounds .
類似化合物との比較
Trimethylsulfoxonium iodide can be compared to other sulfoxonium salts, such as dimethylsulfoxonium chloride and dimethylsulfoxonium bromide. While these compounds share similar chemical properties, trimethylsulfoxonium iodide is unique in its ability to generate dimethyloxosulfonium methylide, making it particularly useful in organic synthesis .
Similar Compounds
- Dimethylsulfoxonium chloride
- Dimethylsulfoxonium bromide
- Dimethylsulfoxonium fluoride
These compounds are similar in structure and reactivity but differ in their specific applications and reactivity profiles .
特性
IUPAC Name |
pyridine-3-carboximidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWBMZWDJAZPPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(Dimethylamino)phenoxy]benzenemethanamine](/img/structure/B7762354.png)
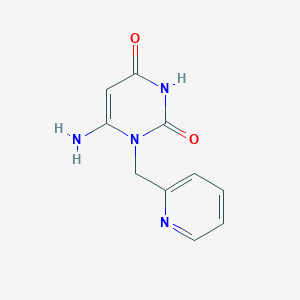
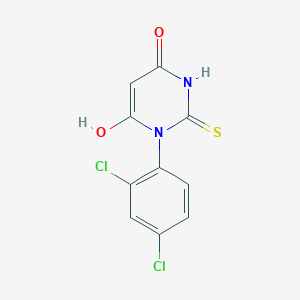
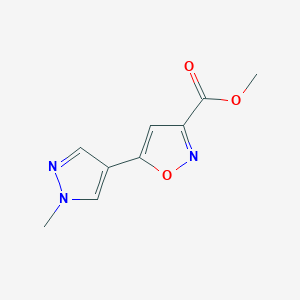
![Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B7762377.png)
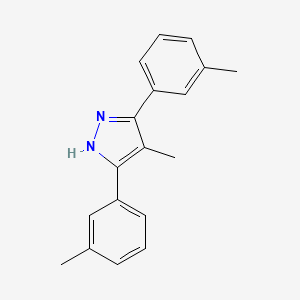
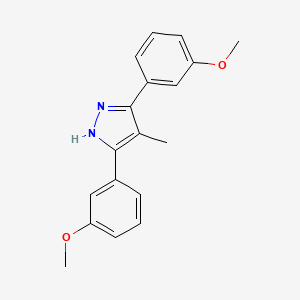
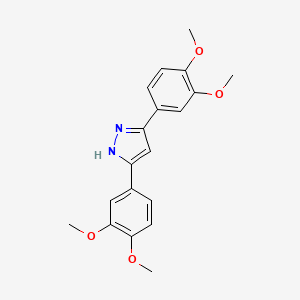
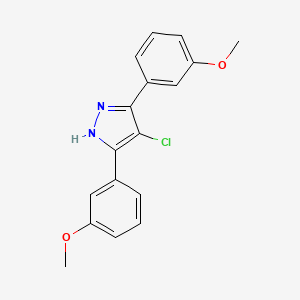
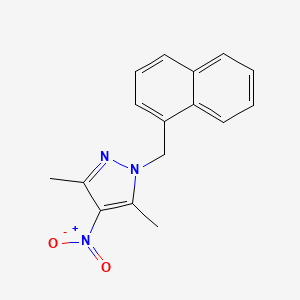

![4-[3-(diethylamino)propyl]-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B7762439.png)
